molecular formula C13H13N7 B3018540 (E)-N,N-dimethyl-N'-[7-(pyridin-2-yl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]methanimidamide CAS No. 303145-96-2

(E)-N,N-dimethyl-N'-[7-(pyridin-2-yl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]methanimidamide

Cat. No.: B3018540
CAS No.: 303145-96-2
M. Wt: 267.296
InChI Key: DRGFOMUSGSENTQ-CXUHLZMHSA-N
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Description

(E)-N,N-Dimethyl-N'-[7-(pyridin-2-yl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]methanimidamide is a triazolopyrimidine derivative characterized by a pyridin-2-yl substituent at position 7 and a dimethylmethanimidamide group at position 2 in the (E)-configuration. Triazolopyrimidines are heterocyclic compounds with broad applications in medicinal chemistry, particularly as kinase inhibitors, antimicrobial agents, and anti-inflammatory agents .

Properties

IUPAC Name

N,N-dimethyl-N'-(7-pyridin-2-yl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)methanimidamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N7/c1-19(2)9-16-12-17-13-15-8-6-11(20(13)18-12)10-5-3-4-7-14-10/h3-9H,1-2H3/b16-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRGFOMUSGSENTQ-CXUHLZMHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C=NC1=NN2C(=CC=NC2=N1)C3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)/C=N/C1=NN2C(=CC=NC2=N1)C3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (E)-N,N-dimethyl-N'-[7-(pyridin-2-yl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]methanimidamide is a notable member of the triazolo-pyrimidine family, which has garnered attention for its diverse biological activities. This article explores the biological properties of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C13H14N6\text{C}_{13}\text{H}_{14}\text{N}_{6}

This compound features a triazolo-pyrimidine core that is known for its ability to interact with various biological targets.

Mechanisms of Biological Activity

Research indicates that compounds within the triazolo-pyrimidine class exhibit significant biological activity through several mechanisms:

  • Inhibition of Kinases : Triazolo-pyrimidines have been shown to inhibit cyclin-dependent kinases (CDKs), which are crucial in cell cycle regulation. For example, derivatives have demonstrated low micromolar IC50 values against CDK-2, suggesting potential applications in cancer therapy .
  • Antimicrobial Properties : Some studies have highlighted the antimicrobial effects of triazolo-pyrimidines against various bacterial strains and fungi. The presence of the pyridine moiety enhances the compound's ability to penetrate microbial membranes .
  • Antiviral Activity : The compound has also been evaluated for its antiviral properties. Research indicates that modifications to the triazole ring can lead to enhanced activity against viral infections by interfering with viral replication processes .

Biological Activity Data

The following table summarizes key biological activities associated with this compound:

Activity Target IC50 Value Reference
CDK InhibitionCDK-2Low μM
AntimicrobialVarious BacteriaVaries by strain
AntiviralViral ReplicationVaries

Case Studies

Several studies have investigated the biological activity of similar compounds in the triazolo-pyrimidine family:

  • Cancer Treatment : A study focusing on a related triazolo-pyrimidine derivative showed significant inhibition of tumor growth in xenograft models, demonstrating its potential as an anticancer agent. The mechanism involved targeting specific CDKs and disrupting cell cycle progression .
  • Antibacterial Efficacy : A derivative was tested against multidrug-resistant strains of tuberculosis (MDR-TB) and showed promising results in vitro, indicating that modifications to the triazole ring could enhance its efficacy against resistant pathogens .
  • Viral Inhibition : Another investigation revealed that a closely related compound effectively inhibited the replication of influenza virus in cell culture models, suggesting a pathway for developing antiviral therapies based on this scaffold .

Comparison with Similar Compounds

Table 1: Substituent Effects at Position 7

Compound Position 7 Substituent Molecular Weight Key Properties Reference
Target Compound Pyridin-2-yl ~296.33* Enhanced π-π stacking potential
CAS 303145-93-9 Pyridin-3-yl 296.33 Altered solubility profile
7n () 3,4,5-Trimethoxyphenyl 455.4 High lipophilicity
CAS 338793-40-1 4-Fluorostyryl 312.31 Conjugated system for imaging

*Estimated based on and .

Substituent Variations at Position 2

The dimethylmethanimidamide group at position 2 is compared to amines, benzyl, and styryl groups:

  • Benzylamines (7n–7q) : Chlorobenzyl or methylbenzyl groups in increase steric bulk, which may hinder binding in compact active sites but improve selectivity .
  • Naphthylamine () : The naphthalen-2-yl group in 5-Methyl-N-(2-naphthyl)[1,2,4]triazolo[1,5-a]pyrimidin-7-amine enhances aromatic stacking but reduces solubility .

Table 2: Substituent Effects at Position 2

Compound Position 2 Substituent Key Properties Reference
Target Compound (E)-Dimethylmethanimidamide Rigid (E)-configuration
7n () 4-Chlorobenzyl Steric bulk, moderate solubility
N-Methylacetamide Hydrogen-bonding capability
Naphthalen-2-yl High aromatic stacking

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